

N-Benzoyl-L-aspartic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Benzoyl-L-aspartic acid*

Cat. No.: *B1674532*

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Abstract

N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, is a molecule of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and has demonstrated potential as a bioactive compound with anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of **N-Benzoyl-L-aspartic acid**. It includes detailed experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates its known biological activities, including its role as a protein kinase inhibitor and an inducer of apoptosis, supported by signaling pathway diagrams.

Chemical Structure and Properties

N-Benzoyl-L-aspartic acid is characterized by an L-aspartic acid core where the amino group is acylated with a benzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, enhancing its lipophilicity and potential for biological interactions.

Property	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₅
Molecular Weight	237.21 g/mol [1]
IUPAC Name	(2S)-2-benzamidobutanedioic acid[1]
SMILES	O=C(O)C--INVALID-LINK-- NC(C1=CC=CC=C1)=O[2]
InChI Key	DJLTZJGULPLVOA-QMMMGPBSA-N
CAS Number	4631-12-3
Appearance	White to off-white solid
Melting Point	171-173 °C

Chemical Structure of N-Benzoyl-L-aspartic Acid

Figure 1. Chemical Structure of N-Benzoyl-L-aspartic Acid

Chemical Analysis

The purity and identity of **N-Benzoyl-L-aspartic acid** are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

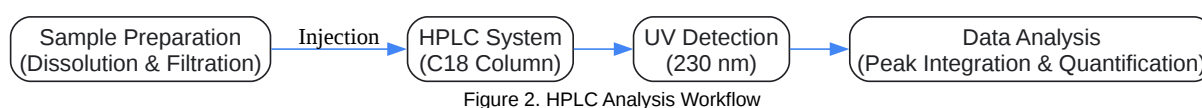
Reverse-phase HPLC is a common method for the analysis of **N-Benzoyl-L-aspartic acid**.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting condition is 95% A and 5% B, with a gradient to increase the concentration of B.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 230 nm.
- Injection Volume: 10-20 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Analytical Workflow for HPLC



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Figure 2. HPLC Analysis Workflow

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the methine proton of the aspartic acid backbone, and the methylene protons.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Spectroscopic Data	Interpretation
^1H NMR (DMSO- d_6)	δ ~12.8 (br s, 2H, COOH), δ ~8.8 (d, 1H, NH), δ 7.9-7.5 (m, 5H, Ar-H), δ ~4.7 (m, 1H, α -CH), δ ~2.9 (m, 2H, β -CH ₂)
^{13}C NMR (DMSO- d_6)	δ ~172, ~171 (COOH), δ ~166 (C=O, amide), δ ~134, ~131, ~128, ~127 (Ar-C), δ ~50 (α -C), δ ~36 (β -C)
FT-IR (KBr, cm^{-1})	~3300 (N-H stretch), ~3000 (O-H stretch), ~1720 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II)
Mass Spectrometry	$[\text{M-H}]^-$ at m/z 236.05

Synthesis of N-Benzoyl-L-aspartic Acid

N-Benzoyl-L-aspartic acid is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of L-aspartic acid with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis

- Dissolution:** Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) in an ice bath. The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group.
- Acylation:** While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and an additional equivalent of aqueous NaOH solution. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) throughout the addition.
- Reaction Monitoring:** Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Acidification:** After the reaction is complete, acidify the mixture to a pH of approximately 2 with a mineral acid (e.g., concentrated HCl) while cooling in an ice bath. This will precipitate

the **N-Benzoyl-L-aspartic acid**.

- Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water).
- Drying: Dry the purified product under vacuum.

Synthesis Workflow

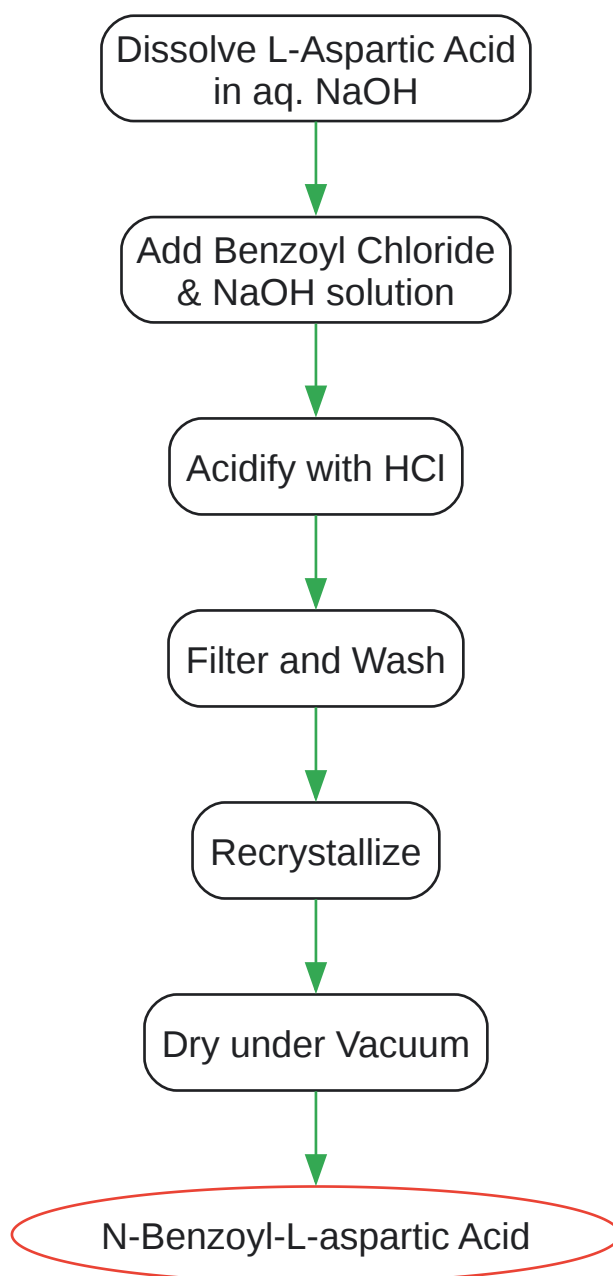


Figure 3. Synthesis Workflow

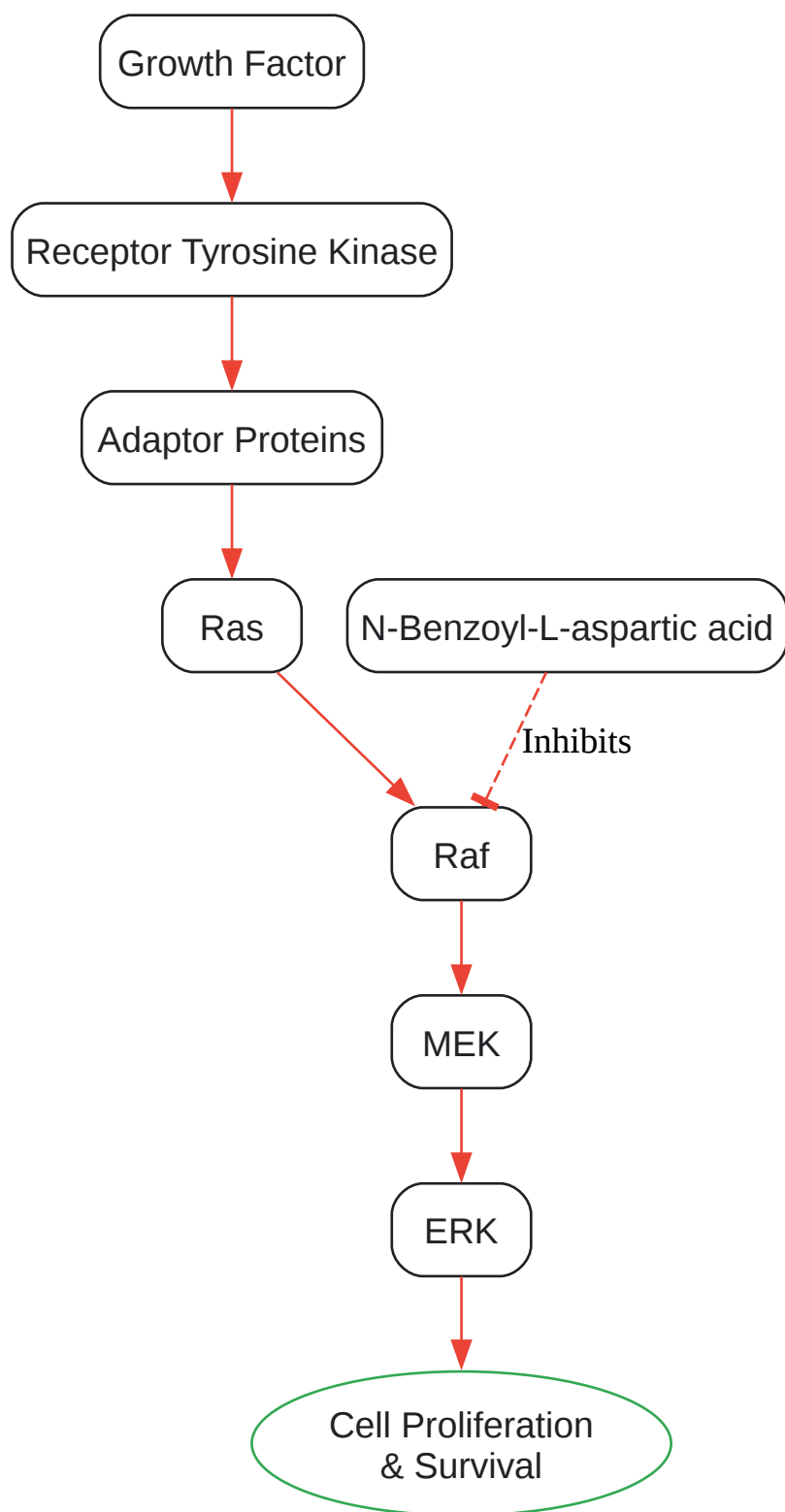


Figure 4. Kinase Inhibition Pathway

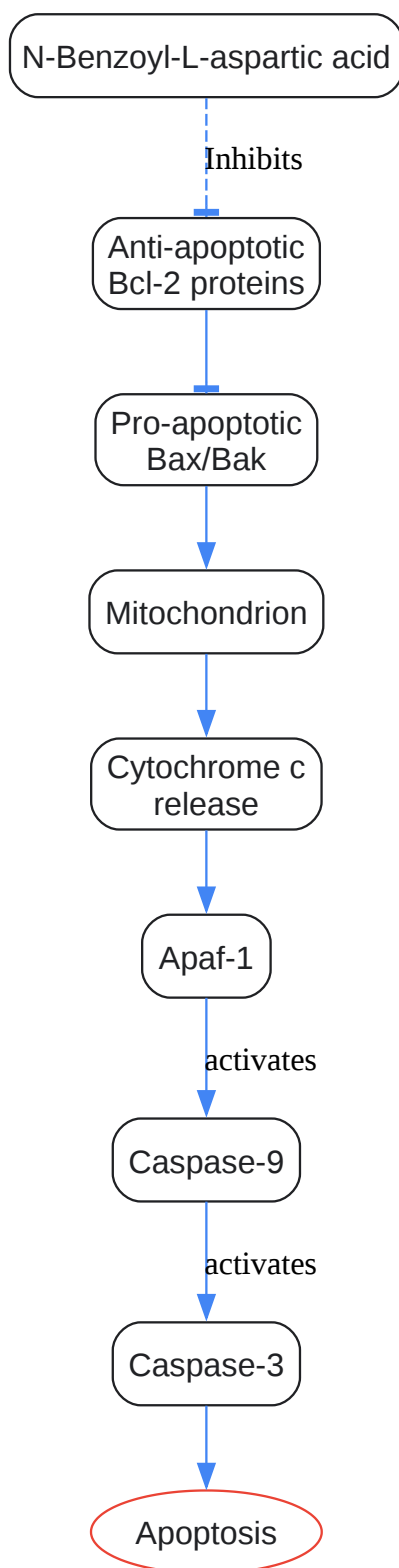


Figure 5. Intrinsic Apoptosis Pathway

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